molecular formula C12H16OS B14210045 4-[(2-Phenylethenyl)sulfanyl]butan-1-OL CAS No. 830321-04-5

4-[(2-Phenylethenyl)sulfanyl]butan-1-OL

Cat. No.: B14210045
CAS No.: 830321-04-5
M. Wt: 208.32 g/mol
InChI Key: ONOKAKYBKOEKLL-UHFFFAOYSA-N
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Description

4-[(2-Phenylethenyl)sulfanyl]butan-1-OL is an organic compound characterized by the presence of a phenylethenyl group attached to a sulfanyl group, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Phenylethenyl)sulfanyl]butan-1-OL can be achieved through several methods. One common approach involves the reaction of 4-bromobutan-1-ol with 2-phenylethenylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an appropriate solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Phenylethenyl)sulfanyl]butan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The phenylethenyl group can be reduced to a phenylethyl group.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 4-[(2-Phenylethenyl)sulfanyl]butanal or 4-[(2-Phenylethenyl)sulfanyl]butanoic acid.

    Reduction: Formation of 4-[(2-Phenylethyl)sulfanyl]butan-1-OL.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Phenylethenyl)sulfanyl]butan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Phenylethenyl)sulfanyl]butan-1-OL involves its interaction with specific molecular targets. The phenylethenyl group can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-3-sulfanylbutan-1-ol: An alkanethiol with a similar sulfanyl group but different alkyl chain structure.

    4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol: Contains a diethylcarbamothioyl group instead of a phenylethenyl group.

Uniqueness

4-[(2-Phenylethenyl)sulfanyl]butan-1-OL is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

830321-04-5

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

4-(2-phenylethenylsulfanyl)butan-1-ol

InChI

InChI=1S/C12H16OS/c13-9-4-5-10-14-11-8-12-6-2-1-3-7-12/h1-3,6-8,11,13H,4-5,9-10H2

InChI Key

ONOKAKYBKOEKLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CSCCCCO

Origin of Product

United States

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